4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Description
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1393575-84-2) is a brominated bicyclic heterocycle with the molecular formula C₇H₇BrN₂ and a molecular weight of 199.05 g/mol. It features a partially saturated pyrrolopyridine core, where the bromine atom is positioned at the 4-carbon of the pyrrole ring (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity in cross-coupling reactions. Key properties include:
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2 |
InChI Key |
BCZWUKHAHRPBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the bromination of a pyrrolo[3,4-B]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrrolo[3,4-B]pyridine ring .
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| This compound | 1393575-84-2 | C₇H₇BrN₂ | 199.05 | Bromine at C4; dihydro-pyrrolo[3,4-b]pyridine |
| 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 905273-35-0 | C₇H₇BrN₂ | 199.05 | Bromine at C3; dihydro-pyrrolo[3,4-b]pyridine |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 74420-15-8 | C₇H₅BrN₂ | 199.03 | Bromine at C5; fully aromatic pyrrolo[2,3-b]pyridine |
| 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1531566-06-9 | C₇H₅BrN₂O | 213.03 | Bromine at C4; ketone at C5 position |
Key Observations :
- Positional Isomerism : The bromine position significantly affects reactivity. For example, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 905273-35-0) shares the same molecular formula as the target compound but differs in bromine placement, altering electronic properties .
- Ring Saturation : Fully aromatic analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) lack the dihydro moiety, increasing planarity and conjugation, which impacts binding affinity in medicinal chemistry applications .
Biological Activity
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique bicyclic structure, characterized by a bromine atom at the 4-position, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry and relevant research findings.
- Molecular Formula : CHNBr
- Molecular Weight : Approximately 199.05 g/mol
- CAS Number : 1393575-84-2
- Hydrobromide Form : Enhances solubility in polar solvents, facilitating various synthetic applications .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival. It is believed to interfere with DNA or RNA synthesis, contributing to its anticancer effects .
- Neuroprotective Effects : Potential interactions with neurotransmitter systems, particularly dopamine receptors, suggest applications in treating neurological disorders .
- Anti-inflammatory Activity : Emerging evidence points to its role in reducing inflammation .
The biological activity of this compound is primarily attributed to its ability to bind to various biological targets. The presence of the bromine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This reactivity may lead to alterations in cellular signaling pathways associated with mood and cognition .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | Structure | Different bromination position |
| 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | Structure | Methyl group substitution |
| 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | Structure | Chlorine instead of bromine |
This table illustrates the structural variations among related compounds and their potential implications for biological activity.
Case Studies
- Anticancer Research : A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Studies : In animal models of neurodegeneration, administration of the compound showed promise in preserving neuronal integrity and function. Behavioral assessments indicated improved cognitive performance compared to control groups .
Q & A
Q. Stability and Safety Protocols
- Storage : Keep in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent bromine loss or oxidation .
- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) and avoid prolonged exposure to light .
- Decomposition Monitoring : Regular TLC or LC-MS checks detect degradation products (e.g., pyrrolidine ring-opening) .
How does the substitution pattern of this compound compare to similar heterocycles?
Q. Structural and Reactivity Comparisons
- vs. Pyrrolo[2,3-b]pyridines : The fused pyrrole ring at the [3,4-b] position alters electron density, enhancing electrophilic substitution at the 4-bromo site .
- vs. Chlorinated Analogs : Bromine’s larger atomic radius increases steric hindrance but improves leaving-group ability in nucleophilic substitutions .
- Impact on Solubility : The dihydro-5H configuration reduces planarity, improving solubility in polar aprotic solvents (e.g., DMSO) for biological assays .
What advanced techniques are used to study the reactivity of this compound in cross-coupling reactions?
Q. Mechanistic Insights
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to optimize Pd-catalyzed couplings (e.g., Buchwald-Hartwig aminations) .
- Isotopic Labeling : ¹³C/²H-labeled derivatives track regioselectivity in Sonogashira or Heck reactions .
- DFT Calculations : Predict substituent effects on transition states (e.g., para vs. meta boronic acid coupling partners) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
